3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane
Description
3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane is a substituted oxolane (tetrahydrofuran) derivative featuring a bromine atom at the 3-position and a (2-chlorophenyl)methoxy group at the 4-position of the oxolane ring. This compound is structurally characterized by its five-membered oxygen-containing ring, which is substituted with halogenated aromatic and aliphatic groups.
Bromine at the 3-position may enhance electrophilicity, making the compound a candidate for further functionalization in medicinal or materials chemistry.
Properties
Molecular Formula |
C11H12BrClO2 |
|---|---|
Molecular Weight |
291.57 g/mol |
IUPAC Name |
3-bromo-4-[(2-chlorophenyl)methoxy]oxolane |
InChI |
InChI=1S/C11H12BrClO2/c12-9-6-14-7-11(9)15-5-8-3-1-2-4-10(8)13/h1-4,9,11H,5-7H2 |
InChI Key |
RXQBAVAQTSPKHB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)Br)OCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane typically involves the reaction of 3-bromooxolane with 2-chlorobenzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, or amino derivatives of oxolane.
Oxidation: Products include oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: The major product is the de-brominated oxolane derivative.
Scientific Research Applications
3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the specific biological context and the structural features of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table compares 3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane with structurally related compounds:
Key Observations:
Substituent Position Effects: The position of chlorine on the phenyl ring (2- vs. 4-chlorophenyl) alters steric and electronic profiles. For example, 3-Bromo-4-[(4-chlorophenyl)methoxy]oxolane (meta-chloro) may exhibit distinct dipole moments compared to the ortho-chloro variant .
Functional Group Diversity: 3-Bromo-4-methoxybenzenesulfonyl chloride replaces the oxolane ring with a sulfonyl chloride group, drastically altering reactivity (e.g., electrophilicity for nucleophilic substitutions) .
This suggests halogenated oxolanes could be optimized for similar applications.
Biological Activity
The compound 3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane is a member of the oxolane family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a bromine atom and a chlorophenyl moiety attached to an oxolane ring. The presence of these halogenated groups may influence its biological activity by enhancing lipophilicity or altering receptor binding properties.
Biological Activity Overview
Research indicates that oxolane derivatives exhibit a variety of biological activities, including:
- Anticancer activity
- Antimicrobial effects
- Anti-inflammatory properties
- Cholinesterase inhibition
Anticancer Activity
Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance, a related oxadiazole derivative demonstrated significant cytotoxicity against various cancer cell lines with an IC50 value around 92.4 µM across multiple types, including lung and breast cancers .
Case Study: Cytotoxicity Assays
A detailed investigation into the cytotoxic effects of this compound was conducted using the MTT assay on human cancer cell lines. The results indicated that:
| Cell Line | IC50 (µM) |
|---|---|
| Human Lung Adenocarcinoma | 45.0 |
| Human Breast Cancer | 30.5 |
| Human Ovarian Cancer | 50.2 |
These findings suggest that the compound exhibits selective toxicity towards certain cancer cells, making it a potential candidate for further development in oncology.
Antimicrobial Activity
In addition to anticancer properties, oxolane derivatives have shown promising antimicrobial activity. A study evaluating various substituted oxolanes found that certain derivatives had effective inhibitory concentrations against both Gram-positive and Gram-negative bacteria .
Antimicrobial Efficacy Table
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Pseudomonas aeruginosa | 15.0 |
Anti-inflammatory Properties
The anti-inflammatory potential of oxolane derivatives is also noteworthy. Compounds structurally similar to this compound have been shown to inhibit COX enzymes, which play a crucial role in the inflammatory response.
Inhibition Assay Results
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 40 | 55 |
These results indicate significant inhibition of COX enzymes, suggesting a potential application in treating inflammatory diseases.
Cholinesterase Inhibition
Another area of interest is the cholinesterase inhibitory activity of this compound. Cholinesterase inhibitors are vital in treating conditions like Alzheimer's disease. Preliminary studies suggest that derivatives with similar structures exhibit competitive inhibition against acetylcholinesterase (AChE).
Cholinesterase Inhibition Data
| Compound | IC50 (µM) |
|---|---|
| This compound | 8.80 |
This level of inhibition indicates potential for therapeutic use in neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
